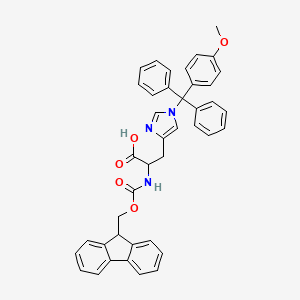
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is a ruthenium-based compound with the empirical formula C41H30F6O5P2Ru. It is known for its application as a catalyst in various chemical reactions, particularly in the hydroacylation of alkynes and the vinylation of alcohols or aldehydes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then recrystallized from methanol to obtain the methanol adduct .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct undergoes several types of chemical reactions, including:
Hydroacylation: It catalyzes the addition of aldehydes to alkynes, forming β-unsaturated ketones.
Vinylation: It facilitates the addition of vinyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Major Products
Hydroacylation: The major products are β-unsaturated ketones.
Vinylation: The major products are vinylated alcohols or aldehydes.
Applications De Recherche Scientifique
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct involves the coordination of the ruthenium center with the substrates, facilitating the formation of new chemical bonds. The ruthenium center acts as a Lewis acid, activating the substrates and lowering the activation energy for the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonyldihydridotris(triphenylphosphine)ruthenium (II)
- Tris(triphenylphosphine)ruthenium (II) dichloride
- Bis(triphenylphosphine)ruthenium (II) dicarbonyl chloride
Uniqueness
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is unique due to its ability to catalyze both hydroacylation and vinylation reactions efficiently. Its methanol adduct form also provides enhanced stability and solubility, making it a versatile catalyst in various chemical processes .
Propriétés
Formule moléculaire |
C42H36F6O6P2Ru |
|---|---|
Poids moléculaire |
913.7 g/mol |
Nom IUPAC |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Clé InChI |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
SMILES canonique |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-](/img/structure/B13384840.png)

![8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B13384847.png)

![2-[[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetic acid](/img/structure/B13384856.png)
![trilithium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate](/img/structure/B13384860.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)

![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)


![Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate](/img/structure/B13384897.png)
![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)
